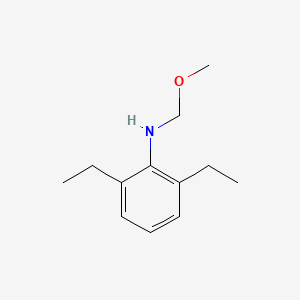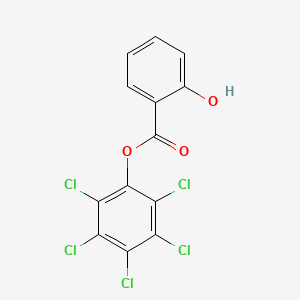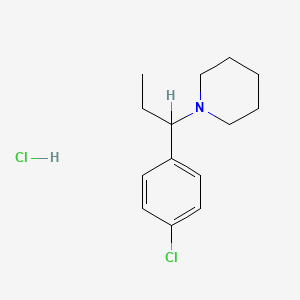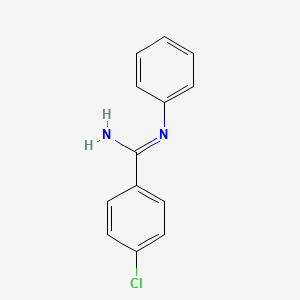
4-chloro-N'-phenylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-phenylbenzenecarboximidamide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a chloro group and a phenyl group attached to a benzenecarboximidamide structure. It is often used in research settings and has shown promise in several industrial and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-phenylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-phenyl-N’-phenylsulfonylurea in the presence of a base. The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product. This method has been optimized for high yield and purity, making it suitable for various research applications.
Industrial Production Methods
While specific industrial production methods for 4-chloro-N’-phenylbenzenecarboximidamide are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes to ensure the compound’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-phenylbenzenecarboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various chlorinated benzenecarboximidamide derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been investigated for its potential effects on biological systems, including its ability to modulate ion channels.
Medicine: Research has shown that the compound may have therapeutic applications, particularly in the treatment of type 2 diabetes and cardiac arrhythmias.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways:
Ion Channels: The compound binds to ion channels such as Kir6.2/SUR1 and KATP channels, modulating their activity. This can lead to decreased insulin secretion in the pancreas and reduced cardiac arrhythmias in the heart.
Molecular Pathways: The exact pathways involved in its action are still being studied, but it is known to affect glucose uptake and blood pressure regulation in animal models.
Comparison with Similar Compounds
4-chloro-N’-phenylbenzenecarboximidamide can be compared with other similar compounds to highlight its uniqueness:
4-chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-chloro-N-phenyl-N’-phenylsulfonylbenzenecarboximidamide: Studied for its potential therapeutic applications and ability to modulate ion channels.
These comparisons show that while 4-chloro-N’-phenylbenzenecarboximidamide shares some properties with other compounds, its specific structure and effects on ion channels make it unique and valuable for various applications.
Properties
CAS No. |
39536-36-2 |
|---|---|
Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
4-chloro-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C13H11ClN2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,(H2,15,16) |
InChI Key |
LJHDZKDZRLCYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


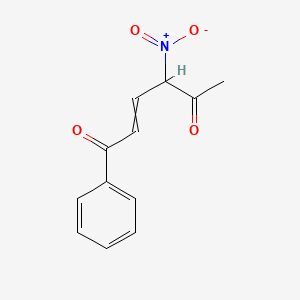
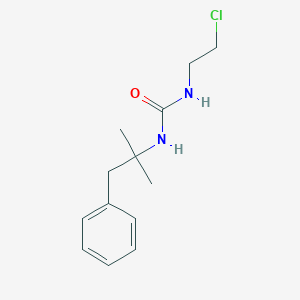


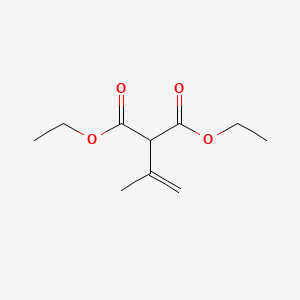
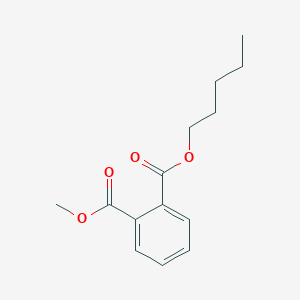
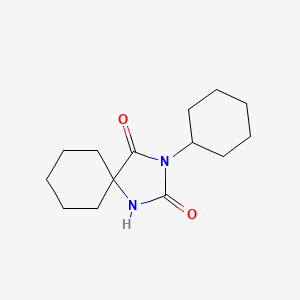
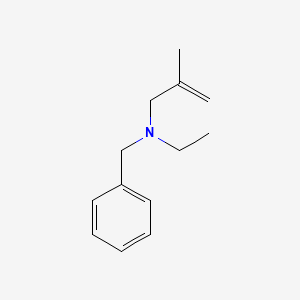
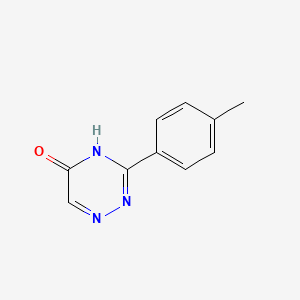
![2',2',6',6'-Tetramethylspiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B14674842.png)
